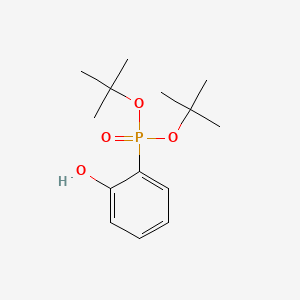
Di(tert-butyl) 2-hydroxyphenylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(tert-butyl) 2-hydroxyphenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom This compound is notable for its structural features, which include two tert-butyl groups and a hydroxyphenyl group attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
Di(tert-butyl) 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol under basic conditions. The reaction typically proceeds as follows:
-
Reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol: : This step involves the nucleophilic substitution of the chlorine atoms in the phosphonic dichloride with tert-butyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Di(tert-butyl) 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
科学研究应用
Di(tert-butyl) 2-hydroxyphenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of di(tert-butyl) 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phosphonate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple molecular targets makes it a versatile tool in research.
相似化合物的比较
Di(tert-butyl) 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Similar structure but with ethyl groups instead of tert-butyl groups. It has different solubility and reactivity properties.
Dimethyl 2-hydroxyphenylphosphonate: Contains methyl groups, leading to different steric and electronic effects.
Diisopropyl 2-hydroxyphenylphosphonate: Contains isopropyl groups, which affect its reactivity and applications.
The uniqueness of this compound lies in its tert-butyl groups, which provide steric hindrance and influence its chemical reactivity and biological activity.
属性
CAS 编号 |
98057-61-5 |
|---|---|
分子式 |
C14H23O4P |
分子量 |
286.30 g/mol |
IUPAC 名称 |
2-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]phenol |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)17-19(16,18-14(4,5)6)12-10-8-7-9-11(12)15/h7-10,15H,1-6H3 |
InChI 键 |
VAQYJJZZUMBRMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OP(=O)(C1=CC=CC=C1O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


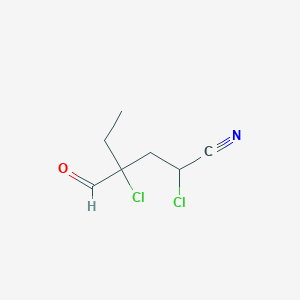

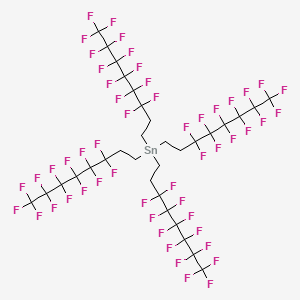
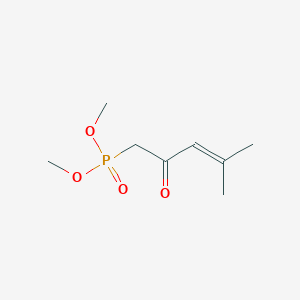
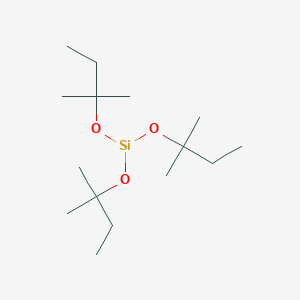
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
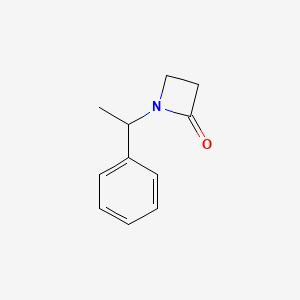

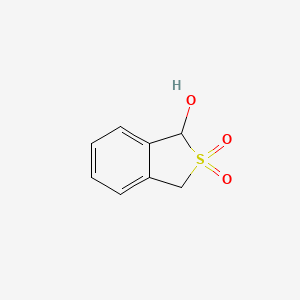
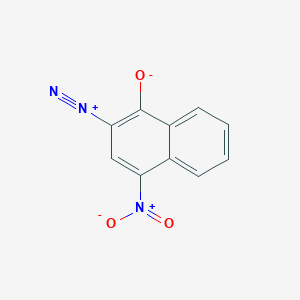
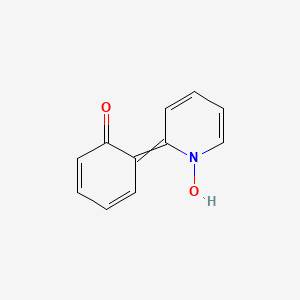
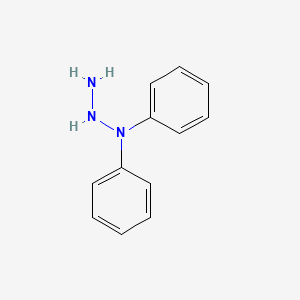
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
